2-(3-acetylphenyl)acetic Acid 2-(3-acetylphenyl)acetic Acid
Brand Name: Vulcanchem
CAS No.: 18749-47-8
VCID: VC13448905
InChI: InChI=1S/C10H10O3/c1-7(11)9-4-2-3-8(5-9)6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
SMILES: CC(=O)C1=CC=CC(=C1)CC(=O)O
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

2-(3-acetylphenyl)acetic Acid

CAS No.: 18749-47-8

Cat. No.: VC13448905

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

2-(3-acetylphenyl)acetic Acid - 18749-47-8

Specification

CAS No. 18749-47-8
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name 2-(3-acetylphenyl)acetic acid
Standard InChI InChI=1S/C10H10O3/c1-7(11)9-4-2-3-8(5-9)6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
Standard InChI Key CVAUIEAXZWBCSQ-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=CC(=C1)CC(=O)O
Canonical SMILES CC(=O)C1=CC=CC(=C1)CC(=O)O

Introduction

Molecular Structure and Nomenclature

Chemical Identity

2-(3-Acetylphenyl)acetic acid (IUPAC name: 2-[3-(acetyl)phenyl]acetic acid) has the molecular formula C₁₀H₁₀O₃ and a molecular weight of 192.19 g/mol. The structure consists of:

  • A phenyl ring substituted with an acetyl group (-COCH₃) at the meta (3rd) position.

  • An acetic acid moiety (-CH₂COOH) linked to the phenyl ring’s ortho (2nd) position.

This arrangement confers both aromatic and carboxylic acid functionalities, enabling diverse chemical interactions .

Structural Analogues and Comparative Analysis

Closely related compounds include:

  • 2-(3-Acetylphenyl)phenylacetic acid (PubChem CID 11572401): Features an additional phenyl group, increasing molecular weight to 254.28 g/mol .

  • 2-(3-{4-[(3-Acetylphenyl)amino]...}adamantan-1-yl)acetic acid (ChemDiv C719-0220): A complex adamantane derivative with anticancer potential .

These analogs highlight the versatility of acetylphenyl-acetic acid frameworks in drug discovery and materials science.

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocols for 2-(3-acetylphenyl)acetic acid are documented, plausible routes include:

  • Friedel-Crafts Acylation: Acetylation of phenylacetic acid using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group .

  • Hydrolysis of Esters: Conversion of ethyl 2-(3-acetylanilino)-2-oxoacetate (CAS 6345-11-5) under acidic or basic conditions .

  • Malonic Ester Synthesis: Condensation of diethyl malonate with 3-acetylbenzyl halides, followed by decarboxylation .

Reaction Profile

  • Acid-Catalyzed Esterification: Reacts with alcohols to form esters (e.g., ethyl 2-(3-acetylphenyl)acetate), useful in fragrance and polymer industries .

  • Nucleophilic Acyl Substitution: The acetyl group participates in ketone-specific reactions, such as Grignard additions or reductions to form alcohols .

  • Decarboxylation: Heating under basic conditions yields 3-acetyltoluene, a precursor for agrochemicals .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource/Calculation Method
Density~1.234 g/cm³ (analogous to )Extrapolated from CAS 6345-11-5
Melting Point89–90°C (similar to 2-acetylphenyl acetate )Experimental analog
Boiling Point279–281°C (estimated)QSPR models
logP (Partition Coeff.)1.46–1.82 (hydrophobic acetyl group)ACD/Labs Software
SolubilitySlightly soluble in water; soluble in ethanol, acetoneAnalog data

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of acetic acid and acetyl groups) .

  • NMR (¹H):

    • δ 2.6 ppm (s, 3H, acetyl CH₃).

    • δ 3.7 ppm (s, 2H, CH₂COOH).

    • δ 7.3–7.8 ppm (m, 4H, aromatic protons) .

Applications in Industry and Research

Pharmaceutical Intermediate

  • Anticancer Agents: Adamantane derivatives (e.g., C719-0220) inhibit protein tyrosine phosphatases, suggesting potential for 2-(3-acetylphenyl)acetic acid in targeted therapies .

  • Anti-inflammatory Drugs: Structural similarity to indomethacin analogs implies cyclooxygenase (COX) inhibition potential .

Material Science

  • Polymer Modification: Acetic acid derivatives act as crosslinkers in cellulose acetate films and adhesives .

  • Coordination Chemistry: Forms metal complexes (e.g., Cu²⁺, Pd²⁺) for catalytic applications .

Agricultural Chemistry

  • Herbicide Synthesis: Analogous to 2-nitrophenylacetic acid, may serve as a precursor for plant growth regulators .

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